

# Cyclopentanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cyclopentanesulfonyl chloride

Cat. No.: B1274887

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cyclopentanesulfonyl chloride** is a reactive organosulfur compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its cyclopentyl moiety and reactive sulfonyl chloride group allow for the introduction of the cyclopentanesulfonate or cyclopentanesulfonamide functional groups into a wide range of molecules. This guide provides an in-depth overview of the chemical and physical properties of **cyclopentanesulfonyl chloride**, its synthesis and reactivity, and its application in medicinal chemistry, with a focus on its role in the development of Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE) inhibitors.

## Chemical and Physical Properties

**Cyclopentanesulfonyl chloride** is a colorless to pale yellow liquid with a strong odor. It is corrosive and sensitive to moisture. The key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO <sub>2</sub> S	[1]
Molecular Weight	168.64 g/mol	[1]
CAS Number	26394-17-2	[1]
Appearance	Clear colorless to yellow to yellow-brown to dark brown liquid	[2]
Density	1.279 g/mL at 25 °C	[3][4]
Boiling Point	99 °C at 7 mmHg	[5]
Refractive Index (n <sub>20/D</sub> )	1.4918	[3][4]
Flash Point	>110 °C (>230 °F) - closed cup	[6]
Solubility	Reacts with water	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Cyclopentanesulfonyl chloride**.

### Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of **Cyclopentanesulfonyl chloride** is available and shows characteristic absorption bands for the sulfonyl chloride functional group. [1] Sulfonyl chlorides typically exhibit strong characteristic absorption bands in the IR regions of 1410-1370 cm<sup>-1</sup> and 1204-1166 cm<sup>-1</sup> corresponding to the asymmetric and symmetric stretching vibrations of the S=O bond, respectively. The C-H stretching of the alkane appears around 3000-2800 cm<sup>-1</sup>. [7]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **Cyclopentanesulfonyl chloride** are not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show multiplets for the protons on the cyclopentane ring. The proton attached to the carbon bearing the sulfonyl chloride group ( $\alpha$ -proton) would be the most deshielded due to the electron-withdrawing nature of the  $\text{SO}_2\text{Cl}$  group. The other protons on the cyclopentane ring would appear as complex multiplets in the upfield region.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the cyclopentane ring. The carbon atom directly attached to the sulfonyl chloride group would be significantly downfield. The other carbon atoms of the cyclopentane ring would appear at higher field. For cyclopentane itself, a single peak is observed in the  $^{13}\text{C}$  NMR spectrum due to the equivalence of all five carbon atoms.[8]

## Mass Spectrometry (MS)

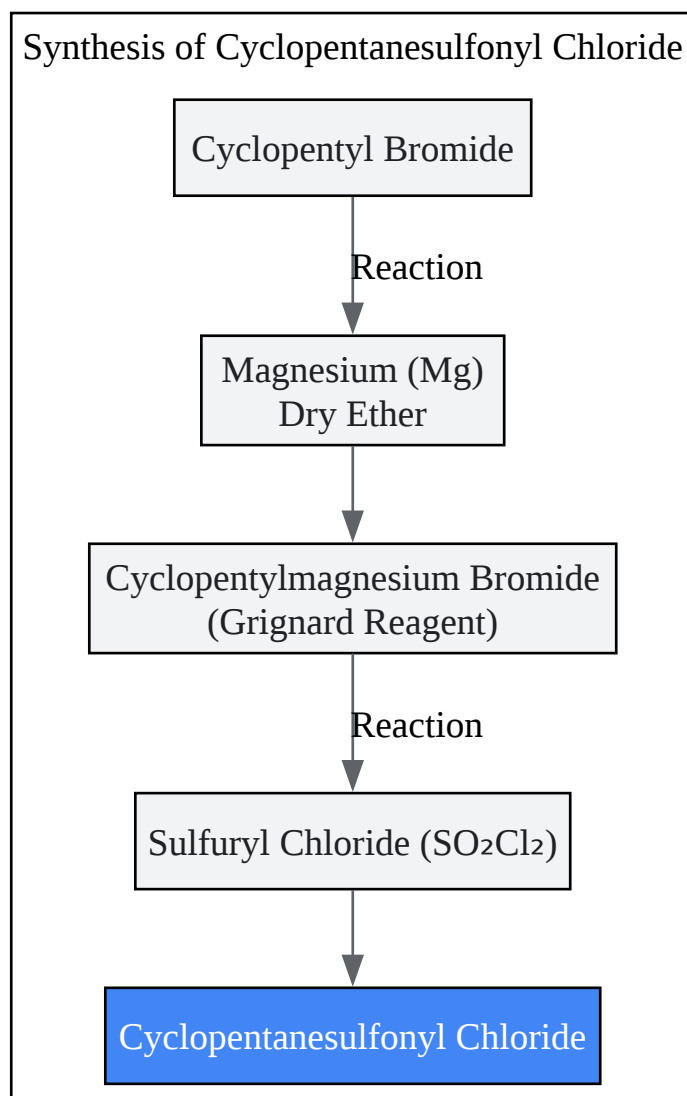
The mass spectrum of **Cyclopentanesulfonyl chloride** is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  168, along with an  $\text{M}+2$  peak of approximately one-third the intensity of the  $\text{M}^+$  peak, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns for cyclic alkanes involve the loss of small neutral molecules like ethene.[9] For sulfonyl chlorides, fragmentation may involve the loss of  $\text{SO}_2$  or  $\text{Cl}$ .

## Synthesis and Reactivity

### Synthesis of Cyclopentanesulfonyl Chloride

Several methods can be employed for the synthesis of sulfonyl chlorides. A common laboratory-scale synthesis involves the oxidative chlorination of thiols or their derivatives.[4] For instance, the oxidation of cyclopentanethiol with an oxidizing agent in the presence of a chloride source would yield **Cyclopentanesulfonyl chloride**.

Another approach involves the reaction of a Grignard reagent with sulfonyl chloride. The general workflow for such a synthesis is depicted below.



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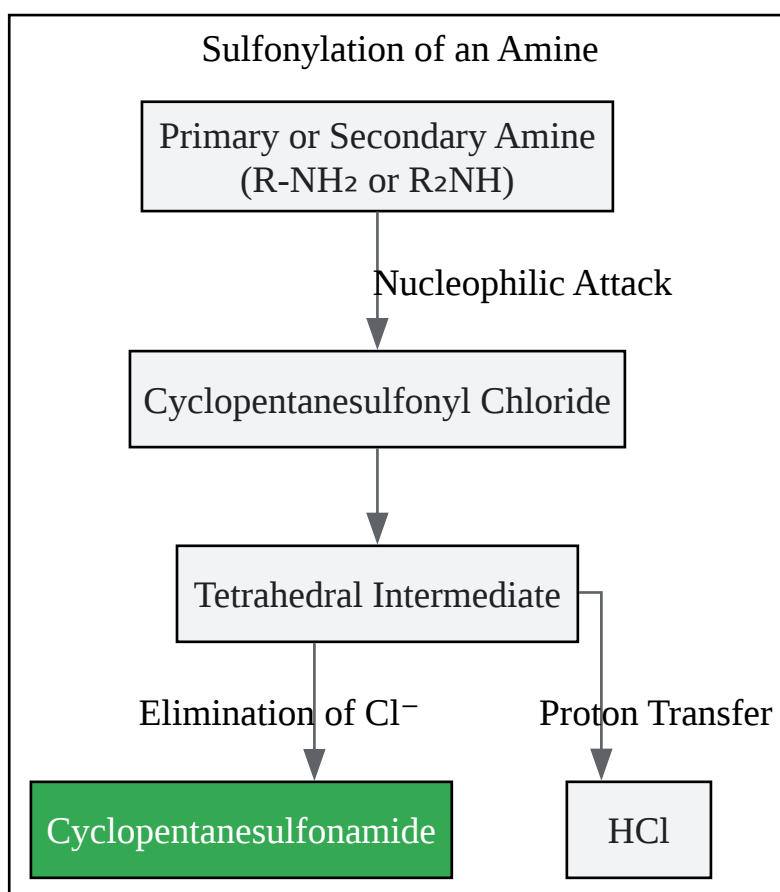
Caption: General workflow for the synthesis of **Cyclopentanesulfonyl chloride** via a Grignard reagent.

## Reactivity of Cyclopentanesulfonyl Chloride

The sulfonyl chloride group is highly electrophilic, making **Cyclopentanesulfonyl chloride** a reactive compound that readily participates in nucleophilic substitution reactions. It is particularly useful as a sulfonylating agent for the synthesis of sulfonamides and sulfonate esters.

**Cyclopentanesulfonyl chloride** reacts with primary and secondary amines to form the corresponding cyclopentanesulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.[6]

The general mechanism for the sulfonylation of an amine is as follows:



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Caption: Reaction mechanism for the formation of a sulfonamide from **Cyclopentanesulfonyl chloride** and an amine.

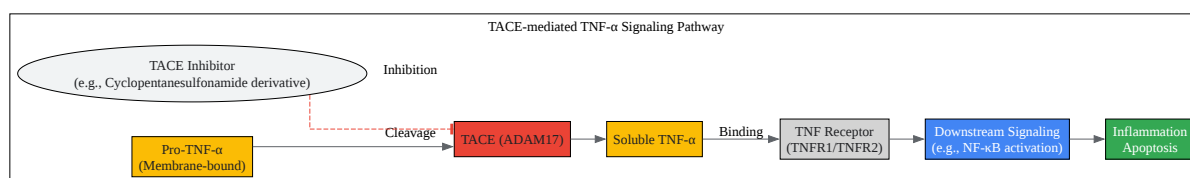
## Applications in Drug Development

The cyclopentanesulfonamide moiety is a key structural feature in various compounds with therapeutic potential. A notable application of **Cyclopentanesulfonyl chloride** is in the synthesis of inhibitors of Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE).[6]

## TACE Inhibition and Signaling Pathway

TACE, also known as ADAM17, is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ) to its soluble, active form.[2] Soluble TNF- $\alpha$  is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases. Therefore, inhibiting TACE is a promising therapeutic strategy for these conditions.

The signaling pathway involving TACE and TNF- $\alpha$  is complex. TACE-mediated release of soluble TNF- $\alpha$  allows it to bind to its receptors (TNFR1 and TNFR2), initiating downstream signaling cascades that can lead to inflammation and apoptosis.



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Caption: Simplified signaling pathway of TACE-mediated TNF- $\alpha$  release and its inhibition.

## Experimental Protocols

### General Procedure for the Synthesis of N-Aryl Cyclopentanesulfonamides

The following is a general procedure for the reaction of **Cyclopentanesulfonyl chloride** with an aromatic amine.

Materials:

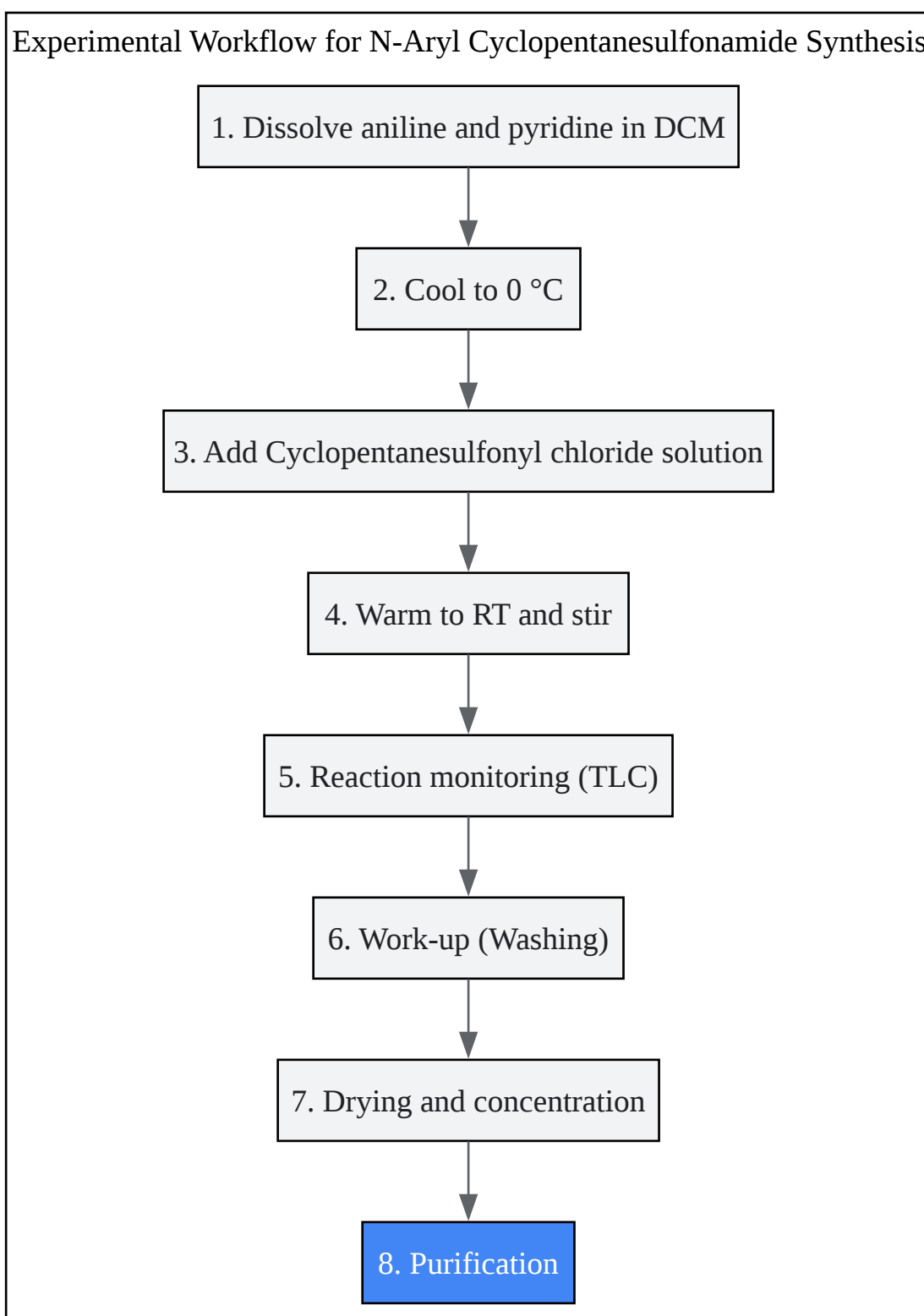
- **Cyclopentanesulfonyl chloride**

- Substituted aniline
- Pyridine (or other suitable base)
- Dichloromethane (or other suitable solvent)
- Hydrochloric acid (1M solution)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the substituted aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **Cyclopentanesulfonyl chloride** (1.1 equivalents) in dichloromethane to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to afford the desired N-aryl cyclopentanesulfonamide.

## Experimental Workflow for N-Aryl Cyclopentanesulfonamide Synthesis



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Caption: Workflow for the synthesis of N-aryl cyclopentanesulfonamides.



## Safety and Handling

**Cyclopentanesulfonyl chloride** is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is incompatible with strong bases and oxidizing agents. Store in a cool, dry place away from moisture. In case of contact, rinse the affected area immediately with plenty of water.

## Conclusion

**Cyclopentanesulfonyl chloride** is a versatile reagent with significant applications in organic synthesis, particularly for the preparation of sulfonamides with potential therapeutic properties. Its role in the synthesis of TACE inhibitors highlights its importance in the development of new treatments for inflammatory diseases. This guide provides essential information for researchers and drug development professionals working with this compound, covering its properties, synthesis, reactivity, and applications, along with safety considerations. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

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